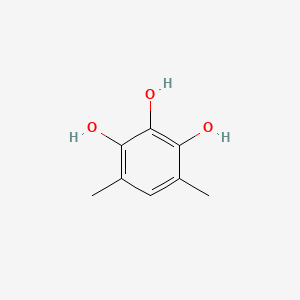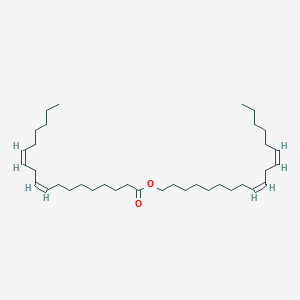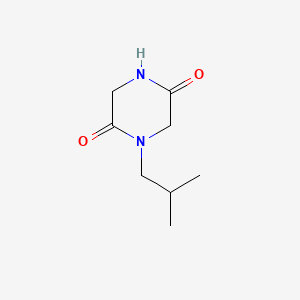
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is also known by the synonym 5H-Cyclopenta[c]pyridine-4-carboxamide, 6,7-dihydro . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Análisis De Reacciones Químicas
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparación Con Compuestos Similares
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) can be compared with other similar compounds, such as:
5H-Cyclopenta[c]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Pyridine carboxamides: These compounds have a pyridine ring with a carboxamide group, but may vary in their additional substituents and ring modifications.
The uniqueness of 5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) lies in its specific structural features and the resulting chemical and biological properties .
Propiedades
Número CAS |
15626-24-1 |
|---|---|
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.192 |
Nombre IUPAC |
6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-5-11-4-6-2-1-3-7(6)8/h4-5H,1-3H2,(H2,10,12) |
Clave InChI |
POXAGSULLQQLDO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C(=CN=C2)C(=O)N |
Sinónimos |
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)






![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)

![Cyclopenta[cd]pleiadene](/img/structure/B579020.png)
![N-[5-[1,6-Dihydro-2-hydroxy-5-octanoylamino-6-oxo-pyridin-3-ylimino]-1,2,5,6-tetrahydro-2,6-dioxopyridin-3-yl]octanamide](/img/structure/B579023.png)
